molecular formula C18H14N2O2 B14565906 2-Benzyl-5H-[1]benzopyrano[4,3-d]pyrimidin-5-ol CAS No. 61466-19-1

2-Benzyl-5H-[1]benzopyrano[4,3-d]pyrimidin-5-ol

Cat. No.: B14565906
CAS No.: 61466-19-1
M. Wt: 290.3 g/mol
InChI Key: LILUYYZKNMOJQW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Benzyl-5H-1benzopyrano[4,3-d]pyrimidin-5-ol is a complex organic compound that belongs to the class of benzopyranopyrimidines. This compound is characterized by its unique fused ring structure, which includes a benzopyran ring system fused to a pyrimidine ring. The presence of a benzyl group and a hydroxyl group further adds to its chemical complexity and potential reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Benzyl-5H-1benzopyrano[4,3-d]pyrimidin-5-ol typically involves multi-step organic reactions. One common method involves the reaction of 4-chloro-3-formylcoumarin with benzylamine in the presence of a base such as piperidine or triethylamine in a solvent like dimethylformamide (DMF). The reaction proceeds through nucleophilic substitution followed by cyclization to form the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, the use of catalysts and automated systems can improve efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-Benzyl-5H-1benzopyrano[4,3-d]pyrimidin-5-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The benzyl group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Various nucleophiles can be used under basic or acidic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group would yield a ketone, while reduction could yield different alcohol derivatives.

Scientific Research Applications

2-Benzyl-5H-1benzopyrano[4,3-d]pyrimidin-5-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Benzyl-5H-1benzopyrano[4,3-d]pyrimidin-5-ol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 2-Benzyl-5H-1benzopyrano[4,3-d]pyrimidin-5-ol lies in its specific substitution pattern and the presence of both benzyl and hydroxyl groups. These features contribute to its distinct chemical reactivity and potential biological activities.

Properties

CAS No.

61466-19-1

Molecular Formula

C18H14N2O2

Molecular Weight

290.3 g/mol

IUPAC Name

2-benzyl-5H-chromeno[4,3-d]pyrimidin-5-ol

InChI

InChI=1S/C18H14N2O2/c21-18-14-11-19-16(10-12-6-2-1-3-7-12)20-17(14)13-8-4-5-9-15(13)22-18/h1-9,11,18,21H,10H2

InChI Key

LILUYYZKNMOJQW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CC2=NC=C3C(OC4=CC=CC=C4C3=N2)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.